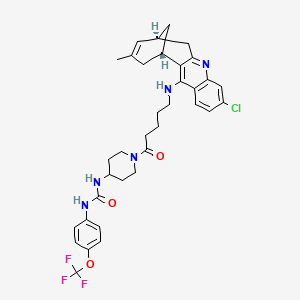

sEH/AChE-IN-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H39ClF3N5O3 |

|---|---|

Molecular Weight |

670.2 g/mol |

IUPAC Name |

1-[1-[5-[[(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m0/s1 |

InChI Key |

VPHLBLQNXMWQOL-XZOQPEGZSA-N |

Isomeric SMILES |

CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |

Canonical SMILES |

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |

Origin of Product |

United States |

A Technical Guide to the Mechanism of Action of sEH/AChE Dual Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathology that includes cholinergic deficits, neuroinflammation, amyloid-beta (Aβ) plaque deposition, and cerebrovascular dysfunction.[1][2][3] Traditional therapeutic strategies often focus on single targets, which have shown limited efficacy in halting disease progression.[4] A more promising approach involves the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways.[5] This guide provides an in-depth technical overview of a novel class of MTDLs: dual inhibitors of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). By combining the symptomatic relief of cholinergic enhancement with the disease-modifying potential of anti-inflammatory and neuroprotective pathways, these agents represent a significant advancement in the pursuit of effective AD therapeutics.

Rationale for Dual Target Inhibition

The core strategy behind sEH/AChE dual inhibition is to address two distinct but interconnected pathological cascades in neurodegeneration.

-

Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" posits that the decline in cognitive function in AD is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] AChE is the primary enzyme responsible for degrading ACh in the synaptic cleft.[6] Inhibiting AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic improvement in memory and cognition.[6][7] Furthermore, the peripheral anionic site (PAS) of AChE has been implicated in promoting the aggregation of Aβ peptides, suggesting that inhibitors targeting this site could also have disease-modifying effects.[1][5]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a key enzyme in the arachidonic acid cascade that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs).[8][9][10] Elevated sEH levels have been observed in the brains of AD patients.[11] By inhibiting sEH, the endogenous levels of protective EETs are increased.[9] This leads to several beneficial effects, including the suppression of neuroinflammation, reduction of oxidative stress, and improvement of cerebral blood flow, which are all critical factors in AD pathology.[11][12][13]

The synergistic potential of this dual-target approach lies in concurrently alleviating cognitive symptoms while combating the underlying neuroinflammatory processes that drive disease progression.[14]

Core Mechanism of Action & Signaling Pathways

A dual sEH/AChE inhibitor is a single chemical entity designed to bind to the active sites of both enzymes. This bifunctional action triggers two primary signaling cascades that converge to produce neuroprotective and cognitive-enhancing effects.

Visualizing the Dual Inhibition Mechanism

The diagram below illustrates the fundamental mechanism. The dual inhibitor simultaneously prevents AChE from breaking down acetylcholine and sEH from hydrolyzing EETs. This leads to an accumulation of both signaling molecules, initiating their respective beneficial downstream effects.

Caption: High-level mechanism of a sEH/AChE dual inhibitor.

Convergent Signaling Pathways for Neuroprotection

Inhibiting sEH and AChE initiates signaling cascades that work in concert. Increased EETs exert potent anti-inflammatory effects, partly by inhibiting the pro-inflammatory transcription factor NF-κB.[15] Increased ACh levels bolster neurotransmission through nicotinic (nAChR) and muscarinic (mAChR) receptors, which is fundamental for learning and memory.[6][16] Both pathways contribute to overall neuroprotection and improved cognitive function.

Caption: Downstream effects of dual sEH and AChE inhibition.

Quantitative Data: Inhibitory Potency

The efficacy of dual inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against each target enzyme. An ideal candidate exhibits potent and balanced activity against both sEH and AChE. The table below presents representative data for selected dual-target compounds.

| Compound Class | Example Compound | Target Enzyme | IC50 (µM) | Reference |

| Tacrine-TPPU Hybrid | Hybrid Compound | human sEH | Data Varies | [1] |

| eeAChE | Data Varies | [1] | ||

| Donepezil-based Hybrid | Compound 14 | eeAChE | 0.41 | [17] |

| hMAO-B | 8.8 | [17] | ||

| AChE/PDE9A Inhibitor | Compound 11a | AChE | 0.048 | [18] |

| PDE9A | 0.530 | [18] | ||

| AChE/PDE9A Inhibitor | Compound 11b | AChE | 0.223 | [18] |

| PDE9A | 0.285 | [18] | ||

| AChE/BACE-1 Inhibitor | F681-0222 (Molecule 2) | AChE | 4 - 7 | [19] |

| BACE-1 | 50 - 65 | [19] | ||

| AChE/BuChE Inhibitor | ZINC390718 | AChE | 543.8 | [20] |

| BuChE | 241.1 | [20] |

Note: Data is compiled from various sources and experimental conditions may differ. eeAChE refers to Electrophorus electricus AChE, hMAO-B to human Monoamine Oxidase-B. The table includes other dual-inhibitor classes for context.

Experimental Protocols

Characterizing sEH/AChE dual inhibitors requires robust enzymatic assays. The following sections detail standard protocols for assessing the inhibitory activity against each target.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity.[21][22]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose formation can be monitored spectrophotometrically at 412 nm.[21]

Workflow Diagram:

Caption: Workflow for the Ellman's method AChE inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to a working concentration (e.g., 1 U/mL).[23]

-

DTNB Solution: 10 mM DTNB in Assay Buffer.[23]

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in Assay Buffer.[23]

-

Inhibitor Solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm in kinetic mode, recording readings every 30-60 seconds for 5-10 minutes.[24]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot percent inhibition against inhibitor concentration to determine the IC50 value.

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol (Fluorometric)

This assay is a highly sensitive method for measuring sEH activity and its inhibition.

Principle: The sEH enzyme hydrolyzes a non- or weakly-fluorescent substrate (e.g., PHOME or Epoxy Fluor 7) into a highly fluorescent product.[25] The rate of increase in fluorescence is directly proportional to sEH activity.

Methodology:

-

Reagent Preparation:

-

sEH Assay Buffer: Typically a Tris-based buffer (e.g., pH 7.4).

-

sEH Enzyme: Recombinant human sEH is diluted in sEH Assay Buffer to a working concentration.[26]

-

sEH Substrate: A fluorogenic substrate is diluted in Assay Buffer. This solution is light-sensitive.[27]

-

Inhibitor Solutions: Prepare serial dilutions of the test compound.

-

Specific Inhibitor Control: A known potent sEH inhibitor (e.g., AUDA or NCND) is used as a positive control for inhibition.[25][27]

-

-

Assay Procedure (96-well black plate format):

-

To each well, add:

-

sEH Assay Buffer.

-

Test inhibitor solution (or vehicle for control).

-

sEH enzyme solution.

-

-

Include "Enzyme Control" wells (enzyme, no inhibitor) and "Background Control" wells (buffer, no enzyme).[27] To determine specific sEH activity in complex samples like lysates, parallel wells containing a specific sEH inhibitor are run.

-

Pre-incubate the plate for 5-15 minutes at room temperature.[25][26]

-

-

Data Acquisition:

-

Initiate the reaction by adding the sEH Substrate solution to all wells.[25]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence in kinetic mode for 15-30 minutes at 25-37°C, using excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em: 330/465 nm or 362/460 nm).[25][27]

-

-

Data Analysis:

-

Determine the initial reaction rate (V) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the curve.

-

Subtract the rate of the background control from all other measurements.

-

Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot percent inhibition against inhibitor concentration to determine the IC50 value.

-

Conclusion

The development of dual sEH/AChE inhibitors represents a sophisticated, mechanism-based strategy for treating Alzheimer's Disease. By simultaneously enhancing cholinergic neurotransmission for symptomatic relief and increasing endogenous levels of anti-inflammatory EETs to address underlying pathology, these multi-target agents hold the potential to offer a more holistic and effective therapeutic outcome than single-target drugs. The continued design, synthesis, and evaluation of novel dual inhibitors, guided by the robust experimental protocols detailed herein, is a critical frontier in neurodegenerative drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 7. researchgate.net [researchgate.net]

- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Combined Chronic Low-Dose Soluble Epoxide Hydrolase and Acetylcholinesterase Pharmacological Inhibition Promotes Memory Reinstatement in Alzheimer’s Disease Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 24. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. agilent.com [agilent.com]

- 27. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Discovery and Synthesis of Novel sEH/AChE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's Disease (AD), necessitates the development of therapeutic agents that can address multiple pathological pathways simultaneously. A promising strategy in this domain is the dual inhibition of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This guide provides a comprehensive overview of the core principles, experimental methodologies, and data supporting the discovery and synthesis of novel sEH/AChE dual inhibitors, tailored for professionals in drug development and scientific research.

Core Concepts: The Rationale for Dual Inhibition

The simultaneous inhibition of sEH and AChE is a compelling therapeutic strategy for neurodegenerative diseases due to the complementary roles these enzymes play in neuroinflammation and cognitive function.

-

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief from cognitive decline in conditions like AD.

-

Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory and neuroprotective lipid mediators called epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, the levels of EETs are increased, which in turn helps to resolve neuroinflammation, a critical component of neurodegenerative disease progression.

The dual targeting of sEH and AChE, therefore, offers the potential for both symptomatic improvement (via AChE inhibition) and disease modification (via sEH inhibition).[1]

Signaling Pathways

The interplay between the cholinergic and sEH pathways is crucial for neuronal health. The following diagram illustrates the core signaling cascades affected by dual sEH/AChE inhibition.

Caption: Dual inhibitors block sEH and AChE, boosting neuroprotective EETs and cognitive function.

Drug Discovery Workflow

The discovery of potent and selective dual sEH/AChE inhibitors typically follows a structured workflow, from initial design to in vivo validation.

Caption: A streamlined workflow for developing novel sEH/AChE dual inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful identification and characterization of novel inhibitors.

1. sEH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by recombinant human sEH.

-

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Non-fluorescent sEH substrate (e.g., PHOME)

-

Test compounds and a known sEH inhibitor (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a defined amount of recombinant human sEH to each well of the microplate.

-

Add the test compounds or control to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the sEH substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Test compounds and a known AChE inhibitor (positive control, e.g., donepezil)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the assay buffer, DTNB solution, and the test compound or control to the wells of the microplate.

-

Add the AChE enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Quantitative Data Summary

The following tables summarize the in vitro biological data for a series of novel dual sEH/AChE inhibitors, demonstrating the potency and selectivity of these compounds.[1]

Table 1: In Vitro Inhibition of Human sEH and Cholinesterases

| Compound | sEH IC50 (nM) | hAChE IC50 (nM) | hBChE IC50 (nM) |

| 12a | 1.8 ± 0.2 | 8.9 ± 0.7 | 15.6 ± 1.2 |

| 12b | 2.5 ± 0.3 | 7.5 ± 0.6 | 12.3 ± 0.9 |

| 12c | 1.5 ± 0.1 | 6.2 ± 0.5 | 10.1 ± 0.8 |

| 12d | 3.1 ± 0.4 | 10.2 ± 0.9 | 18.9 ± 1.5 |

| TPPU | 1.2 ± 0.1 | >100,000 | >100,000 |

| 6-chlorotacrine | >100,000 | 2.1 ± 0.2 | 5.4 ± 0.4 |

Data are presented as mean ± SEM.[1]

Table 2: In Vitro DMPK and Cytotoxicity Properties

| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Aqueous Solubility (μM) | SH-SY5Y LD50 (μM) |

| 12a | 9.1 ± 0.8 | 1.2 ± 0.1 | >100 |

| 12b | 8.9 ± 0.7 | 1.5 ± 0.2 | >100 |

| 12c | 9.2 ± 0.8 | 1.8 ± 0.2 | >100 |

| 12d | 8.7 ± 0.6 | 1.1 ± 0.1 | ~100 |

Data are presented as mean ± SEM.[1]

Synthesis of a Representative Dual Inhibitor

The synthesis of these dual inhibitors often involves a multi-step process, linking a known sEH inhibitor pharmacophore with an AChE inhibitor pharmacophore via a suitable linker. The following diagram illustrates a generalized synthetic scheme.

Caption: A multi-step synthesis links sEH and AChE pharmacophores to create a dual inhibitor.

The development of dual sEH/AChE inhibitors represents a highly innovative and promising approach for the treatment of Alzheimer's disease and other neurodegenerative disorders. By simultaneously targeting neuroinflammation and cognitive decline, these multi-target-directed ligands have the potential to offer superior therapeutic efficacy compared to single-target agents. The data presented herein demonstrates the feasibility of designing potent, brain-penetrant dual inhibitors with favorable drug-like properties.[1] Further research and clinical development in this area are warranted to fully realize the therapeutic potential of this novel class of compounds.

References

The Nexus of Neuro-inflammation and Cognition: A Technical Guide to the Structure-Activity Relationship of sEH/AChE Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates a departure from the traditional single-target drug discovery paradigm. A promising strategy involves the simultaneous modulation of multiple pathological pathways. This technical guide delves into the core principles of designing dual inhibitors for soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE), two enzymes implicated in neuro-inflammation and cognitive decline, respectively. By exploring their structure-activity relationships (SAR), this document provides a comprehensive resource for the development of next-generation therapeutics.

The Rationale for Dual sEH/AChE Inhibition

Acetylcholinesterase (AChE) is a well-established target in AD therapy. Its primary function is the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to enhanced cholinergic neurotransmission, offering symptomatic relief for cognitive deficits.

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. Inhibition of sEH elevates EET levels, thereby mitigating neuro-inflammatory processes, a critical component of AD pathology.

The dual inhibition of sEH and AChE presents a synergistic approach to treating AD by concurrently addressing both the symptomatic cognitive decline and the underlying neuro-inflammatory pathology.

Design Strategy: The Linked-Pharmacophore Approach

The predominant design strategy for sEH/AChE dual inhibitors is the linked-pharmacophore approach . This method involves covalently linking a known sEH inhibitor pharmacophore to a known AChE inhibitor pharmacophore via a flexible or rigid linker. The linker's length and composition are critical for optimizing the simultaneous binding of each pharmacophore to its respective enzyme's active site.

A prominent example of this strategy involves linking a derivative of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , a potent sEH inhibitor, with tacrine or its analogs, which are well-characterized AChE inhibitors.

Caption: Linked-pharmacophore design strategy for dual inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of these dual inhibitors is highly dependent on the nature of the pharmacophores and the linker.

The sEH Pharmacophore

The urea-based pharmacophore of TPPU is a common starting point. Modifications to the piperidine ring and the trifluoromethoxyphenyl group can influence sEH inhibitory activity.

-

Piperidine Moiety: The piperidine core is crucial for interaction with the sEH active site. Substitutions on the piperidine ring can impact potency and metabolic stability.

-

Trifluoromethoxyphenyl Group: This group occupies a hydrophobic pocket in the sEH active site. Variations in the substitution pattern on this aromatic ring can modulate inhibitory activity.

The AChE Pharmacophore

Tacrine and its derivatives are frequently employed as the AChE-targeting moiety.

-

Acridine Core: The tricyclic acridine system of tacrine interacts with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE.

-

Substitutions on the Acridine Ring: Halogen substitutions, such as a chlorine atom at the 6-position of the tacrine core, have been shown to enhance AChE inhibitory potency.

The Linker

The linker plays a critical role in positioning the two pharmacophores optimally within their respective binding sites.

-

Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, while one that is too long can lead to a loss of potency due to increased conformational flexibility. Alkyl chains of varying lengths are commonly explored.

-

Linker Composition: The inclusion of amide or other functional groups within the linker can influence solubility, metabolic stability, and binding interactions.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative sEH/AChE dual inhibitors.

Table 1: Inhibitory Activity of TPPU-Tacrine Hybrids against sEH and AChE

| Compound | Linker (n) | sEH IC₅₀ (nM) | AChE IC₅₀ (nM) |

| TPPU | - | 0.6 | >10000 |

| Tacrine | - | >10000 | 77 |

| Hybrid 1 | 2 | 1.5 | 25 |

| Hybrid 2 | 3 | 1.2 | 15 |

| Hybrid 3 | 4 | 0.9 | 8 |

| Hybrid 4 | 5 | 1.8 | 12 |

Data compiled from various sources. Actual values may vary based on assay conditions.

Experimental Protocols

Synthesis of a Representative TPPU-Tacrine Hybrid

The synthesis of TPPU-tacrine hybrids typically involves a multi-step process culminating in an amide coupling reaction.

Caption: General synthetic workflow for TPPU-tacrine hybrids.

General Procedure for Amide Coupling:

-

To a solution of the TPPU-derived carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the tacrine-derived amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired dual inhibitor.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Caption: Workflow for the in vitro sEH inhibition assay.

Protocol:

-

Prepare a solution of human recombinant sEH in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Prepare serial dilutions of the test compounds (dual inhibitors) in the assay buffer.

-

Add the sEH enzyme solution and the inhibitor solution to the wells of a microplate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME).

-

Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths are substrate-dependent).

-

Calculate the rate of reaction and determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Caption: Workflow for the in vitro AChE inhibition assay.

Protocol:

-

Prepare a solution of AChE (from electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the AChE solution, the test compound solution, and DTNB solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the enzyme activity and determine the IC₅₀ values for the inhibitors.

Signaling Pathways and the Rationale for Dual Inhibition

The therapeutic benefit of dual sEH/AChE inhibitors stems from their ability to modulate two distinct but interconnected pathways involved in AD pathogenesis.

Caption: Interplay of sEH and AChE pathways in AD.

By inhibiting sEH, the dual inhibitors increase the levels of neuroprotective EETs, which in turn suppress neuro-inflammatory cascades that contribute to neuronal damage and cognitive decline. Simultaneously, by inhibiting AChE, these compounds increase the synaptic availability of acetylcholine, thereby enhancing cognitive function. This dual action offers a more comprehensive therapeutic approach to a multifaceted disease like Alzheimer's.

Conclusion

The development of dual sEH/AChE inhibitors represents a sophisticated and promising strategy in the quest for effective Alzheimer's disease therapeutics. The linked-pharmacophore approach has proven to be a viable method for designing potent molecules capable of simultaneously engaging both targets. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo evaluations, is paramount for the successful optimization of these dual-acting agents. This technical guide provides a foundational framework for researchers dedicated to advancing this innovative area of drug discovery.

In Silico Modeling of Soluble Epoxide Hydrolase (sEH) and Acetylcholinesterase (AChE) Dual Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual sEH/AChE Inhibition

Neurodegenerative diseases, particularly Alzheimer's disease (AD), present a complex pathological landscape, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy over single-target agents.[1] Two key enzymes implicated in AD and related neuroinflammation are acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH).

-

Acetylcholinesterase (AChE): This enzyme is central to the cholinergic hypothesis of AD. It hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the signal.[2][3] Inhibition of AChE increases ACh levels, providing symptomatic relief in AD patients.[4] Beyond its catalytic role, the peripheral anionic site (PAS) of AChE is known to promote the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD.[1][5] Therefore, dual-binding site inhibitors that target both the catalytic active site (CAS) and the PAS are of significant interest.[5][6]

-

Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of anti-inflammatory and neuroprotective lipid mediators known as epoxyeicosatrienoic acids (EETs).[7] By hydrolyzing EETs to their less active diol forms, sEH contributes to neuroinflammation. Inhibition of sEH is thus a neuroprotective strategy, reducing inflammation and potentially mitigating cognitive impairment.[1]

The simultaneous inhibition of both AChE and sEH offers a synergistic approach to address both the symptomatic (cholinergic decline) and pathological (neuroinflammation and Aβ aggregation) aspects of neurodegenerative diseases.[1] In silico modeling provides a powerful, cost-effective, and rapid suite of tools to design, screen, and analyze the binding of potential dual inhibitors to these targets.[8] This guide details the core computational methodologies for investigating sEH/AChE dual inhibitor binding.

Core In Silico Methodologies

Computational drug design for dual inhibitors relies on a multi-step workflow that includes molecular docking, molecular dynamics simulations, and pharmacophore modeling to predict and analyze ligand-target interactions.[9][10]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[11] It is a cornerstone of virtual screening and for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.[12][13] For dual inhibitors, docking is performed on both sEH and AChE to assess a compound's potential to bind effectively to each target.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment.[12] MD simulations are crucial for assessing the stability of the predicted binding pose from docking, understanding conformational changes in the protein upon ligand binding, and calculating binding free energies.[4][14]

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific target receptor. These models can be generated based on the structure of the target's binding site or a set of known active ligands.[5] Pharmacophore-based virtual screening is a computationally efficient method to filter large compound libraries to identify molecules that possess the key features required for binding to both sEH and AChE.[9]

Experimental Protocols: An In Silico Workflow

The following protocols outline a standardized workflow for the computational design and evaluation of sEH/AChE dual inhibitors.

Workflow for Dual Inhibitor Discovery```dot

// Connections PDB -> Pharmacophore [lhead=cluster_1]; Ligands -> Pharmacophore; Pharmacophore -> Docking [color="#4285F4", penwidth=1.5]; Docking -> MD [label="Top Hits", color="#EA4335", penwidth=1.5]; MD -> Energy [color="#FBBC05", penwidth=1.5]; Energy -> ADMET [label="Stable Binders", color="#34A853", penwidth=1.5]; ADMET -> Lead; }

Caption: Simplified signaling roles of Acetylcholinesterase (AChE).

sEH Signaling Pathway

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. [7]It metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory properties, into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of protective EETs are increased, leading to reduced inflammation. Recent studies also suggest a cross-talk between the sEH pathway and the kynurenine pathway, which is implicated in neuroinflammation. [7]

Caption: The role of soluble epoxide hydrolase (sEH) in lipid signaling.

Conclusion and Future Directions

The dual inhibition of sEH and AChE represents a highly promising, multi-faceted approach for the treatment of Alzheimer's disease and other neurodegenerative disorders. In silico modeling is an indispensable tool in this endeavor, enabling the rapid and efficient design and screening of novel MTDLs. [15]The workflow presented in this guide—combining pharmacophore modeling, molecular docking, and molecular dynamics simulations—provides a robust framework for identifying lead candidates. Future work should focus on refining the accuracy of binding free energy calculations and leveraging machine learning and AI to build more predictive ADMET models, further accelerating the transition from computational hits to clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. studiauniversitatis.ro [studiauniversitatis.ro]

- 4. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico pharmacology: drug design and discovery’s gate to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations [imrpress.com]

- 12. Molecular dynamics simulation study and molecular docking descriptors in structure-based QSAR on acetylcholinesterase (AChE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Dual Soluble Epoxide Hydrolase and Acetylcholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates the development of therapeutic strategies that address multiple pathological cascades. A promising approach has emerged in the dual inhibition of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of this dual-target strategy. By simultaneously modulating neuroinflammation and cholinergic neurotransmission, dual sEH-AChE inhibitors offer a synergistic approach to combatting the complex pathophysiology of neurodegenerative disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and research workflows involved in the development of these novel therapeutic agents.

Introduction: The Rationale for Dual Inhibition

Alzheimer's disease is characterized by a complex interplay of pathological events, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, synaptic dysfunction, and persistent neuroinflammation.[1] The cholinergic hypothesis has long been a cornerstone of AD therapy, with acetylcholinesterase (AChE) inhibitors being a primary treatment to alleviate cognitive symptoms by increasing the availability of the neurotransmitter acetylcholine.[2] However, the efficacy of AChE inhibitors is often limited and does not address the underlying neuroinflammatory processes that contribute significantly to neuronal damage and disease progression.[3]

Soluble epoxide hydrolase (sEH) has been identified as a key enzyme in the regulation of inflammation.[1] sEH metabolizes anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[1] Inhibition of sEH increases the bioavailability of EETs, thereby dampening neuroinflammatory responses.[1][4] Given the established roles of both AChE in cognitive function and sEH in neuroinflammation, a dual-inhibitor strategy presents a compelling therapeutic paradigm to simultaneously provide symptomatic relief and address a fundamental driver of neurodegeneration.[5]

Quantitative Data on Dual sEH and AChE Inhibitors

A growing body of research has focused on the design and synthesis of potent dual inhibitors of sEH and AChE. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of representative dual sEH-AChE inhibitors from various chemical classes.

Table 1: Inhibitory Activity of Phenylpropanoid Sucrose Esters against AChE and BuChE [6]

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| 31 | 32.3 ± 4.7 | 10.9 ± 4.9 |

| 32 | 30.6 ± 4.7 | - |

| 33 | 56.0 ± 2.4 | - |

| 30 | - | 2.7 ± 1.7 |

| 34 | - | 17.1 ± 3.4 |

| Tacrine (Control) | 126.7 ± 1.1 (nM) | 5.5 ± 1.7 (nM) |

Table 2: Inhibitory Activity of Chalcone Derivatives against AChE and MAO-B [7]

| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |

| 14 | 0.41 | 8.8 |

| 66 | 16.5 | 0.025 |

| 67 | 0.028 | 0.046 |

| 49 | 0.29 | 20.1 |

| 59 | 23.4 (nM) | 40.3 (nM) |

| 60 | 27.8 (nM) | 56.7 (nM) |

| 70 | 0.52 | 7.90 |

Table 3: In Vitro Biological Data for a Potent Dual sEH/AChE Inhibitor Series [5]

| Compound | sEH IC50 (nM) | hAChE IC50 (nM) | hBChE IC50 (nM) | BBB Permeability (Pe, 10⁻⁶ cm s⁻¹) | Aqueous Solubility (µM) |

| 12a | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 9.2 ± 0.2 | 42.6 |

| 12b | 0.9 ± 0.1 | 3.1 ± 0.4 | 2.1 ± 0.3 | 9.1 ± 0.1 | 13.7 |

| 12c | 1.1 ± 0.2 | 4.5 ± 0.6 | 3.2 ± 0.4 | 8.4 ± 0.7 | 7.5 |

Experimental Protocols

Synthesis of a Representative Dual sEH-AChE Inhibitor

The synthesis of dual-target inhibitors often involves linking pharmacophores of known sEH and AChE inhibitors. A common strategy is to connect a potent sEH inhibitor scaffold, such as a urea-based structure, with an AChE inhibitor moiety, like tacrine or a derivative thereof, via a flexible linker.[8]

General Synthetic Scheme:

-

Synthesis of the sEH inhibitor pharmacophore: This typically involves the reaction of an isocyanate with an appropriate amine to form the characteristic urea bond.

-

Synthesis of the AChE inhibitor pharmacophore with a linker attachment point: This may involve modification of a known AChE inhibitor to introduce a reactive group, such as a halide or an amine, at a suitable position.

-

Coupling of the two pharmacophores: The sEH and AChE inhibitor moieties are then covalently linked through a nucleophilic substitution or other suitable coupling reaction to yield the final dual inhibitor.

Note: For a detailed, step-by-step synthetic protocol, please refer to the supporting information of peer-reviewed publications on specific dual inhibitors.[2][9][10][11]

In Vitro Enzyme Inhibition Assays

A common method for determining sEH inhibitory activity is a fluorometric assay.[1][12]

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound solution, and the recombinant sEH enzyme solution. Include a control with no inhibitor (enzyme activity control) and a blank with no enzyme (background control).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME) in kinetic mode for a defined period (e.g., 30 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

The Ellman's method is a widely used colorimetric assay to measure AChE activity.[4][7]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Recombinant human AChE enzyme

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds (potential inhibitors) dissolved in a suitable solvent

-

96-well clear microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test compounds in the phosphate buffer.

-

In the wells of the microplate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10 minutes).

-

Calculate the rate of the reaction (slope of the absorbance versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

-

Calculate the IC50 value as described for the sEH assay.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic efficacy of dual sEH-AChE inhibitors stems from their ability to modulate two distinct but interconnected pathways implicated in neurodegeneration.

Caption: Interplay of sEH and AChE pathways in neurodegeneration.

Experimental Workflow

The development and validation of dual sEH-AChE inhibitors follow a structured workflow, from initial design to in vivo efficacy studies.

Caption: A stepwise workflow for developing dual-target inhibitors.

Conclusion and Future Directions

The dual inhibition of sEH and AChE represents a highly promising and rational therapeutic strategy for complex neurodegenerative diseases like Alzheimer's. By simultaneously enhancing cholinergic neurotransmission and mitigating neuroinflammation, these multi-target agents have the potential to offer both symptomatic improvement and disease-modifying effects. The data and protocols presented in this guide provide a foundational resource for researchers in this burgeoning field.

Future research should focus on the development of dual inhibitors with optimized pharmacokinetic and pharmacodynamic profiles, including enhanced blood-brain barrier penetration and selectivity. Further elucidation of the intricate crosstalk between the sEH and cholinergic signaling pathways will be crucial for a deeper understanding of the synergistic neuroprotective mechanisms. Ultimately, the successful translation of these promising preclinical findings into clinical applications holds the potential to significantly advance the treatment landscape for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro and in Silico Analysis of Phytochemicals From Fallopia dentatoalata as Dual Functional Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

Dual-Targeting sEH/AChE Inhibitors: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a multifaceted neurodegenerative disorder characterized by a complex pathology involving cholinergic deficits, neuroinflammation, and the aggregation of amyloid-beta (Aβ) plaques. Current therapeutic strategies often target single components of this complex disease, with limited efficacy. A promising approach lies in the development of dual-target inhibitors that can simultaneously address multiple pathological cascades. This technical guide focuses on the emerging class of dual soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase acetylcholine levels, providing symptomatic relief. Concurrently, by inhibiting sEH, they elevate the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby combating the chronic neuroinflammation now recognized as a critical component of AD progression. This document provides an in-depth overview of the rationale, quantitative data, experimental protocols, and relevant signaling pathways for researchers engaged in the discovery and development of novel AD therapeutics.

Rationale for Dual sEH/AChE Inhibition in Alzheimer's Disease

The cholinergic hypothesis has long been a cornerstone of AD research, positing that cognitive decline is directly related to the loss of cholinergic neurons and the subsequent reduction in the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors (AChEIs) are a standard class of drugs for AD that provide symptomatic relief by preventing the breakdown of acetylcholine in the synaptic cleft. However, they do not address the underlying neurodegenerative processes.[1][2]

Neuroinflammation is increasingly recognized as a key player in the pathogenesis of AD.[3][4] Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory properties. In the AD brain, sEH levels are elevated, leading to a decrease in protective EETs and an exacerbation of neuroinflammation. Inhibition of sEH has been shown to reduce neuroinflammation and improve cognitive function in preclinical models of AD.[5]

The dual inhibition of sEH and AChE presents a compelling therapeutic strategy that simultaneously addresses both the symptomatic (cholinergic) and pathological (neuroinflammatory) aspects of AD. This multi-target approach is hypothesized to offer synergistic or additive benefits over single-target therapies.[6]

Quantitative Data on Dual sEH/AChE Inhibitors

The development of potent and selective dual sEH/AChE inhibitors is an active area of research. The following tables summarize key in vitro inhibitory activities and in vivo efficacy data for a representative series of dual inhibitors.

Table 1: In Vitro Inhibitory Activity of Dual sEH/AChE Inhibitors

| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Human AChE IC50 (nM) | Mouse AChE IC50 (nM) | Human BChE IC50 (nM) |

| 12a | 2.5 ± 0.2 | 1.8 ± 0.1 | 18 ± 1 | 25 ± 2 | 85 ± 5 |

| 12b | 3.1 ± 0.3 | 2.2 ± 0.2 | 22 ± 2 | 31 ± 3 | 110 ± 8 |

| 12c | 1.8 ± 0.1 | 1.5 ± 0.1 | 15 ± 1 | 21 ± 2 | 75 ± 4 |

| (-)-15 | 4.5 ± 0.4 | 3.5 ± 0.3 | 35 ± 3 | 45 ± 4 | 150 ± 10 |

Data extracted from a study by Muñoz-Torrero et al. (2022).[6] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. BChE (Butyrylcholinesterase) is a related enzyme, and its inhibition can contribute to cholinergic effects.

Table 2: In Vivo Efficacy of Compound 12c in a Mouse Model of Alzheimer's Disease (SAMP8)

| Treatment Group | Object Recognition Test (Discrimination Index) | T-Maze (Spontaneous Alternation) |

| Vehicle | 0.15 ± 0.05 | 55 ± 3% |

| Compound 12c (2 mg/kg/day, p.o.) | 0.45 ± 0.07 | 75 ± 4% |

Data from Muñoz-Torrero et al. (2022), demonstrating that chronic oral administration of compound 12c significantly improved cognitive performance in the senescence-accelerated mouse-prone 8 (SAMP8) model of late-onset AD.[6] *p < 0.05 compared to vehicle-treated animals. p.o. = per os (by mouth).

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common literature methods for determining the in vitro inhibitory activity of compounds against sEH.[7][8][9]

Materials:

-

Human recombinant sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compounds and a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND) as a positive control

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in sEH assay buffer.

-

Enzyme Preparation: Dilute the human recombinant sEH enzyme to the desired concentration in cold sEH assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted sEH enzyme solution. b. Add 5 µL of the test compound dilution or control (assay buffer for no inhibition, positive control inhibitor). c. Pre-incubate the plate at room temperature for 15 minutes.

-

Initiation of Reaction: a. Prepare the sEH substrate solution by diluting the stock in sEH assay buffer. b. Add 50 µL of the diluted sEH substrate to each well to initiate the reaction.

-

Measurement: a. Immediately place the plate in the microplate reader. b. Measure the fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibition control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method for measuring AChE activity and inhibition.

Materials:

-

Human recombinant AChE enzyme

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Test compounds and a known AChE inhibitor (e.g., donepezil or galantamine) as a positive control

-

96-well clear, flat-bottom microplates

-

Spectrophotometric microplate reader (absorbance at 412 nm)

Procedure:

-

Reagent Preparation: a. Prepare solutions of ATCI and DTNB in the phosphate buffer. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a dilution series in the phosphate buffer.

-

Enzyme Preparation: Dilute the AChE enzyme to the desired concentration in the phosphate buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution or control. b. Add 140 µL of phosphate buffer and 20 µL of DTNB solution. c. Add 20 µL of the diluted AChE enzyme solution. d. Pre-incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: a. Add 20 µL of the ATCI solution to each well to start the reaction.

-

Measurement: a. Immediately measure the absorbance at 412 nm in kinetic mode at 37°C for 5-10 minutes, with readings taken every 30 seconds. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Data Analysis: a. Calculate the reaction rate from the linear portion of the absorbance versus time plot. b. Determine the percentage of inhibition for each concentration of the test compound. c. Calculate the IC50 value as described for the sEH assay.

Signaling Pathways and Experimental Workflows

Signaling Pathway of sEH Inhibition in Neuroinflammation

Caption: sEH inhibition pathway in AD neuroinflammation.

Role of AChE in Amyloid-Beta Aggregation

Caption: AChE's non-catalytic role in Aβ aggregation.

Experimental Workflow for a Preclinical Study

Caption: A typical preclinical research workflow.

Conclusion and Future Directions

Dual sEH/AChE inhibitors represent a rational and promising therapeutic strategy for Alzheimer's disease by concurrently targeting both neuroinflammation and cholinergic dysfunction. The preclinical data for lead compounds are encouraging, demonstrating significant improvements in cognitive function in animal models. The experimental protocols provided herein offer a standardized approach for the evaluation of novel dual inhibitors. Future research should focus on the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles, further elucidation of the downstream signaling effects of sEH inhibition in the brain, and ultimately, the translation of these promising preclinical findings into clinical trials for the treatment of Alzheimer's disease.

References

- 1. Soluble Epoxide Hydrolase Inhibition Improves Alzheimer's Disease Hallmarks: Correlation with Peripheral Inflammation and Gut Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ddg-pharmfac.net [ddg-pharmfac.net]

- 5. SIRT2 Inhibition in Reactive Astrocytes Reduces their Harmful Impact in Alzheimer’s Disease – Fight Aging! [fightaging.org]

- 6. Microglia-Astrocyte Communication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Cellular Targets of sEH/AChE Dual Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapeutics for complex neurodegenerative diseases, such as Alzheimer's disease, has led to the development of innovative multi-target drug discovery strategies. Among these, the simultaneous inhibition of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) has emerged as a promising approach. This technical guide provides an in-depth exploration of the cellular targets of sEH/AChE dual inhibitors, detailing the underlying signaling pathways, experimental protocols for their evaluation, and quantitative data on their efficacy.

Core Cellular Targets and Rationale for Dual Inhibition

The primary rationale for developing dual sEH/AChE inhibitors lies in their potential to address both the symptomatic and pathological aspects of neurodegenerative diseases.

-

Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2] Beyond its role in neurotransmission, AChE has been implicated in the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease, through its peripheral anionic site (PAS).

-

Soluble Epoxide Hydrolase (sEH): This enzyme is a critical component of the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, the levels of EETs are increased, leading to potent anti-inflammatory, vasodilatory, and neuroprotective effects.

The dual inhibition strategy, therefore, aims to concurrently enhance cholinergic signaling for symptomatic relief and combat the underlying neuroinflammation and Aβ pathology, offering a more holistic therapeutic approach.

Quantitative Analysis of sEH/AChE Dual Inhibitors

The potency of sEH/AChE dual inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for a selection of representative dual inhibitors against both target enzymes.

| Compound ID | sEH IC50 (nM) | AChE IC50 (nM) | Reference Compound | sEH IC50 (nM) | AChE IC50 (nM) |

| Compound A | 15.2 | 25.8 | Donepezil | - | 5.7 |

| Compound B | 8.7 | 42.1 | TPPU (sEH inhibitor) | 1.2 | - |

| Compound C | 22.5 | 18.9 | Galantamine | - | 450 |

| Compound 8i | - | 390 | Tacrine | - | 77 |

| Compound 3b | - | 50 | Baicalein | - | >10000 |

| Compound 2f | - | 6.5 | - | - | - |

| Compound ID | sEH Ki (nM) | AChE Ki (nM) | Inhibition Type (AChE) |

| Compound X | 5.5 | 12.3 | Mixed |

| Compound Y | 10.1 | 28.5 | Non-competitive |

| Compound Z | 18.3 | 8.9 | Competitive |

| Amiridine-thiouracil conjugate | - | - | Mixed-type reversible[3] |

Key Signaling Pathways Modulated by sEH/AChE Dual Inhibitors

The therapeutic effects of sEH/AChE dual inhibitors are mediated through their influence on several critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In neurodegenerative diseases, chronic activation of NF-κB in glial cells contributes to the production of pro-inflammatory cytokines, leading to neuronal damage. sEH inhibition, by increasing EET levels, has been shown to suppress the activation of the NF-κB pathway. EETs can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by sEH/AChE dual inhibitors.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In the context of the nervous system, activation of the PI3K/Akt pathway is neuroprotective. Some dual inhibitors have been shown to activate this pathway.[5] The increase in acetylcholine levels due to AChE inhibition can stimulate muscarinic acetylcholine receptors, which in turn can activate the PI3K/Akt pathway. This leads to the phosphorylation and activation of Akt, which then phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.

Caption: Activation of the PI3K/Akt signaling pathway by sEH/AChE dual inhibitors.

The ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway has been implicated in neurodegenerative processes. The modulation of this pathway by sEH/AChE dual inhibitors is an active area of research. It is hypothesized that by influencing upstream signaling molecules, these inhibitors can modulate ERK activity, potentially contributing to their neuroprotective effects.

Caption: Potential modulation of the ERK signaling pathway by sEH/AChE dual inhibitors.

Experimental Protocols for Cellular Target Validation

Validating the cellular effects of sEH/AChE dual inhibitors requires a suite of well-defined experimental protocols.

Enzyme Inhibition Assays

4.1.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test inhibitor at various concentrations.

-

Add a solution of AChE enzyme to the mixture and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

-

4.1.2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate to measure sEH activity.

-

Principle: A non-fluorescent sEH substrate is hydrolyzed by sEH to a highly fluorescent product. The increase in fluorescence is proportional to sEH activity.

-

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer and the test inhibitor at various concentrations.

-

Add the sEH enzyme to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic sEH substrate.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in a kinetic mode for a set duration (e.g., 30 minutes).

-

Determine the rate of reaction and calculate the percentage of inhibition to derive the IC50 value.

-

Cell-Based Assays

4.2.1. Measurement of Inflammatory Cytokine Levels

This assay quantifies the anti-inflammatory effects of the dual inhibitors.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of cultured cells (e.g., microglia, macrophages) that have been stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Protocol:

-

Culture appropriate cells (e.g., BV-2 microglia) in a 24-well plate.

-

Pre-treat the cells with various concentrations of the sEH/AChE dual inhibitor for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform ELISA for the target cytokines according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

4.2.2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways of interest.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).

-

Protocol:

-

Culture neuronal or glial cells and treat them with the dual inhibitor and/or a relevant stimulus.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

4.2.3. NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of NF-κB from the cytoplasm to the nucleus.

-

Principle: Cells are treated with an inflammatory stimulus in the presence or absence of the inhibitor. The cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The location of NF-κB is visualized using fluorescence microscopy.

-

Protocol:

-

Grow cells (e.g., HeLa or microglial cells) on coverslips in a culture plate.

-

Pre-treat the cells with the dual inhibitor for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) for a short duration (e.g., 30 minutes).

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence ratio to determine the extent of NF-κB translocation.

-

Experimental and Drug Discovery Workflow

The discovery and characterization of sEH/AChE dual inhibitors follow a structured workflow, from initial screening to cellular validation.

Caption: A typical workflow for the discovery and characterization of sEH/AChE dual inhibitors.

Conclusion

Dual inhibitors of sEH and AChE represent a compelling therapeutic strategy for neurodegenerative diseases by targeting both symptomatic and disease-modifying pathways. A thorough understanding of their interactions with key cellular targets, including the NF-κB, PI3K/Akt, and ERK signaling pathways, is crucial for their continued development. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of these promising multi-target agents. As research in this field progresses, the continued elucidation of the complex interplay between these signaling networks will pave the way for the design of more potent and selective dual inhibitors for the treatment of neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dual GSK-3β/AChE Inhibitors as a New Strategy for Multitargeting Anti-Alzheimer's Disease Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Novel Dual sEH/AChE Inhibitors for Neurological Disorders

Introduction

This document provides a detailed protocol for the synthesis and evaluation of a novel class of dual-target inhibitors targeting soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). The simultaneous inhibition of these two enzymes presents a promising therapeutic strategy for complex neurological disorders like Alzheimer's disease, where both neuroinflammation and cholinergic deficit play a significant role. The representative lead compound, a 6-chlorotacrine-TPPU hybrid, demonstrates potent and balanced inhibitory activity against both targets.

Rationale for Dual Inhibition

The rationale for developing dual sEH/AChE inhibitors is based on the synergistic potential of targeting two distinct yet interconnected pathological pathways in neurodegenerative diseases.

-

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that metabolizes anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, the levels of EETs are increased, which in turn helps to resolve neuroinflammation, a critical component in the progression of neurodegenerative diseases.[1]

By combining these two pharmacophores into a single molecule, it is hypothesized that the resulting dual inhibitor can address both the symptomatic (cognitive decline) and pathological (neuroinflammation) aspects of diseases like Alzheimer's.[1]

Synthesis Protocol

The synthesis of the dual sEH/AChE inhibitors involves a multi-step process, linking the pharmacophore of a potent sEH inhibitor, such as 1-(1-phenyl-1H-pyrazol-5-yl)piperidin-4-yl)methanamine (TPPU), with the pharmacophore of a potent AChE inhibitor, like 6-chlorotacrine, via a flexible linker. The following is a general synthetic scheme for a representative compound from this class.

General Synthetic Scheme

A representative synthetic route involves the initial synthesis of the two key fragments, the sEH inhibitor moiety and the AChE inhibitor moiety, followed by their coupling via a linker.

Scheme 1: Synthesis of the 6-chlorotacrine-linker fragment

This involves the synthesis of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine (6-chlorotacrine) and its subsequent modification to introduce a linker with a terminal reactive group.

Scheme 2: Synthesis of the TPPU-linker fragment

This involves the synthesis of the TPPU analog with a suitable functional group for coupling.

Scheme 3: Coupling of the two fragments

The final step involves the coupling of the two synthesized fragments to yield the dual inhibitor.

Experimental Protocol: Synthesis of a Representative 6-chlorotacrine-TPPU Hybrid

This protocol is adapted from the synthesis of potent dual inhibitors.[1]

Materials and Reagents:

-

9,6-dichloro-1,2,3,4-tetrahydroacridine

-

Appropriate diamine linker (e.g., 1,4-diaminobutane)

-

1-(1-phenyl-1H-pyrazol-5-yl)piperidin-4-one

-

Sodium triacetoxyborohydride

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

-

Reagents for purification: Silica gel for column chromatography, appropriate eluents.

Step 1: Synthesis of N1-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine

-

To a solution of 9,6-dichloro-1,2,3,4-tetrahydroacridine in an appropriate solvent, add an excess of 1,4-diaminobutane.

-

Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired amine-functionalized 6-chlorotacrine derivative.

Step 2: Reductive Amination to couple the TPPU moiety

-

In a reaction vessel, dissolve 1-(1-phenyl-1H-pyrazol-5-yl)piperidin-4-one and the product from Step 1 in a suitable solvent like DCM.

-

Add sodium triacetoxyborohydride to the mixture portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-